![molecular formula C10H10F3N3 B2633404 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1006334-01-5](/img/structure/B2633404.png)

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

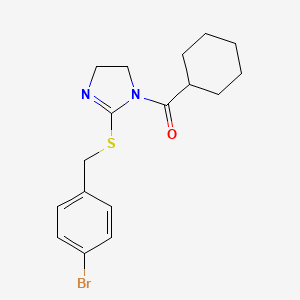

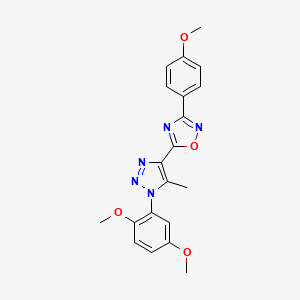

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile, also known as CP-471,963, is a chemical compound with potential pharmaceutical applications. It has a molecular weight of 229.20 and a molecular formula of C10H10F3N3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3N3/c11-10(12,13)9-6-8(7-2-3-7)16(15-9)5-1-4-14/h6-7H,1-3,5H2 . This indicates the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrazol ring in the structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.20 . The InChI key is KEVPJCUBHWBCOB-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis of Fused Pyrazole Derivatives

The compound 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine was synthesized and utilized as a key intermediate for creating new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. These compounds were evaluated for their antioxidant properties, with some showing significant activity, highlighting the potential of this chemical structure in the development of antioxidant agents (El‐Mekabaty et al., 2016).

Cycloaddition Reactions

Research has explored the cycloaddition reactions of trifluorodiazoethane, noting its ability to form cyclopropanes and Δ1-pyrazolines. This indicates the chemical reactivity of such compounds and their potential applications in creating diverse chemical structures (Atherton & Fields, 1968).

Catalytic Applications in Synthesis

Magnetically separable graphene oxide anchored sulfonic acid nanoparticles were prepared and used as a catalyst for the synthesis of complex organic structures like 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This showcases the chemical's role in facilitating complex organic reactions (Mo Zhang et al., 2016).

Synthesis of Polysubstituted Compounds

3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives have been utilized to synthesize bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. This demonstrates the compound's versatility in creating a wide range of chemically diverse and potentially useful structures (Dawood et al., 2004).

Advanced Applications in Chemical Synthesis

The compound has been instrumental in the regioselective cycloaddition of trifluorodiazoethane with electron-deficient allenes, leading to the formation of structurally distinct pyrazolines and pyrazoles, showcasing its potential in advanced synthetic chemistry (Fa‐Guang Zhang et al., 2014).

Determining Chemical Properties

The compound has been utilized in studies determining pKa values of acidic and basic trifluoromethyl heterocycles, highlighting its utility in understanding chemical properties important in various scientific applications, including potentially pH measurement in biological media (Jones et al., 1996).

Propiedades

IUPAC Name |

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3/c11-10(12,13)9-6-8(7-2-3-7)16(15-9)5-1-4-14/h6-7H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVPJCUBHWBCOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2633321.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2633326.png)

![Spiro[oxirane-2,4'-pentacyclo[6.3.0.02,6.03,10.05,9]undecane]](/img/structure/B2633331.png)

![8-(3-Ethoxyphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2633332.png)

![3-[(5-Chlorothiophen-2-yl)methyl-(2-methylpropyl)amino]-3-oxopropanoic acid](/img/structure/B2633335.png)

![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)

![N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633338.png)

amino}acetamide](/img/structure/B2633339.png)